molecular formula C6H14Cl2N4S B1430589 [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride CAS No. 1461714-17-9

[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride

Cat. No.: B1430589
CAS No.: 1461714-17-9
M. Wt: 245.17 g/mol
InChI Key: GEAHDJOAAKDOGA-UHFFFAOYSA-N
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Description

[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C6H14Cl2N4S and its molecular weight is 245.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride (CAS No. 1461714-17-9) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action based on recent research findings.

  • Molecular Formula : C7H15ClN4S
  • Molecular Weight : 222.74 g/mol
  • CAS Number : 1461714-17-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the triazole moiety. Triazoles are known for their ability to inhibit fungal growth and have shown promise against various bacterial strains. The compound in focus has been evaluated for its effectiveness against common pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL
Enterococcus faecalis78.12 µg/mL

These results indicate that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

The IC50 values indicate that the compound can effectively reduce cell viability in these cancer cell lines, suggesting a potential role in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interfere with critical cellular processes in both bacteria and cancer cells.

  • Inhibition of Enzyme Activity : Triazole derivatives often act as enzyme inhibitors. They can inhibit key enzymes involved in nucleic acid synthesis and metabolic pathways essential for microbial growth and proliferation.
  • Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential.

Case Studies

A study conducted by Farooq et al. (2023) examined the synthesis and biological evaluation of several triazole derivatives, including this compound. The study reported significant antibacterial activity against resistant strains and promising anticancer efficacy in vitro .

Another investigation focused on the photophysical properties of triazole derivatives and their interactions with DNA, indicating potential applications in photodynamic therapy (PDT) . These findings support the versatility of triazole compounds in therapeutic applications.

Properties

IUPAC Name

(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S.2ClH/c1-3-11-6-9-8-5(4-7)10(6)2;;/h3-4,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAHDJOAAKDOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-17-9
Record name [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
Reactant of Route 2
[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
Reactant of Route 3
[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
Reactant of Route 4
[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
Reactant of Route 5
[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride

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